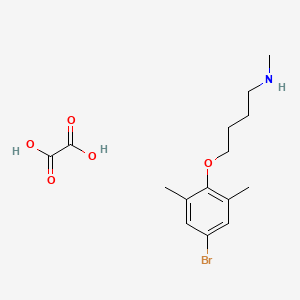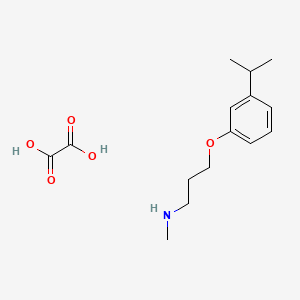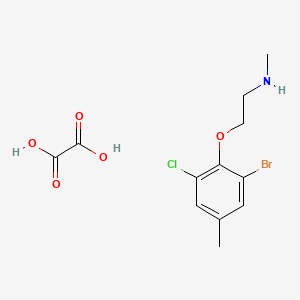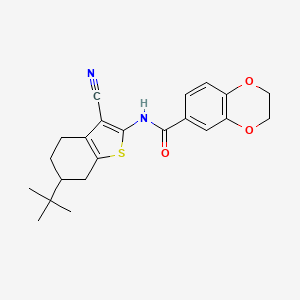![molecular formula C16H22INO5 B4095473 N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095473.png)
N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid
Übersicht
Beschreibung
N-[3-(4-iodophenoxy)propyl]cyclopentanamine; oxalic acid is a chemical compound that combines an iodophenoxy group with a cyclopentanamine moiety, stabilized by oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-iodophenoxy)propyl]cyclopentanamine typically involves the reaction of 4-iodophenol with 3-bromopropylamine to form N-[3-(4-iodophenoxy)propyl]amine. This intermediate is then reacted with cyclopentanone under reductive amination conditions to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-iodophenoxy)propyl]cyclopentanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include oxides and ketones.
Reduction: Products include primary and secondary amines.
Coupling: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-iodophenoxy)propyl]cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-[3-(4-iodophenoxy)propyl]cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The iodophenoxy group can facilitate binding to specific sites, while the cyclopentanamine moiety can modulate the compound’s overall activity. Pathways involved may include signal transduction, enzyme inhibition, and receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(4-nitrophenoxy)propyl]cyclopentanamine
- N-[3-(4-chlorophenoxy)propyl]cyclopentanamine
- N-[3-(4-bromophenoxy)propyl]cyclopentanamine
Uniqueness
N-[3-(4-iodophenoxy)propyl]cyclopentanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its nitro, chloro, and bromo analogs. The iodine atom enhances the compound’s ability to participate in specific substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
N-[3-(4-iodophenoxy)propyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO.C2H2O4/c15-12-6-8-14(9-7-12)17-11-3-10-16-13-4-1-2-5-13;3-1(4)2(5)6/h6-9,13,16H,1-5,10-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIMJJHUUYQJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,7-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4095429.png)
![N-[5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4095441.png)
![N-[4-(4-chlorophenoxy)butyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid](/img/structure/B4095449.png)
![1-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4095456.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2-fluorophenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4095470.png)
![N-[2-(2,3-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095472.png)

![N-(trans-4-hydroxycyclohexyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4095492.png)

![2-[2-(4-phenylmethoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4095501.png)
